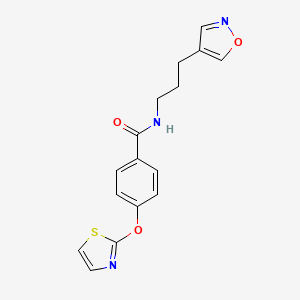

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, commonly known as Isoxazole-9, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a crucial role in many cellular processes, including cell cycle regulation, apoptosis, and DNA repair. Isoxazole-9 has gained attention in recent years due to its potential therapeutic applications in cancer treatment and other diseases.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have been synthesized and assessed for antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules displayed potency exceeding that of reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, including those resembling N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have demonstrated significant corrosion inhibition efficiencies for steel in acidic environments. The inhibition effect is due to adsorption onto the metal surface, providing extra stability and superior performance compared to previously reported inhibitors (Hu et al., 2016).

Antifungal Agents

Certain 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, including those with structural similarities to N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have been prepared and screened for their antifungal properties, showing promising results (Narayana et al., 2004).

Antiallergy Activity

N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the compound of interest, were synthesized and exhibited potent antiallergy activity in tests, surpassing the performance of traditional antiallergy agents (Hargrave et al., 1983).

VEGFR-2 Inhibition

Aminothiazole-based analogues, akin to N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have been identified as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), offering potential therapeutic applications in cancer treatment due to their robust in vivo efficacy in tumor models (Borzilleri et al., 2006).

C–H Thiolation in Organic Synthesis

Benzothiazoles, a class to which N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide belongs, play a crucial role in the synthesis of various pharmaceuticals and organic materials, facilitated by innovative methods like TEMPO-catalyzed electrochemical C–H thiolation (Qian et al., 2017).

Eigenschaften

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-15(17-7-1-2-12-10-19-21-11-12)13-3-5-14(6-4-13)22-16-18-8-9-23-16/h3-6,8-11H,1-2,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCKPMFUJZVTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCC2=CON=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)

![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)